Piperazin-2-ylmethyl Butanoate

Description

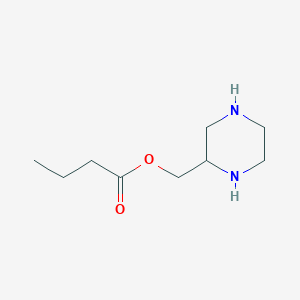

Structure

2D Structure

3D Structure

Properties

CAS No. |

148227-96-7 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

piperazin-2-ylmethyl butanoate |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-9(12)13-7-8-6-10-4-5-11-8/h8,10-11H,2-7H2,1H3 |

InChI Key |

UPWWZEWRXBUNDE-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCC1CNCCN1 |

Canonical SMILES |

CCCC(=O)OCC1CNCCN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Insights :

- The piperazine ring introduces two hydrogen bond donors, enhancing solubility in polar solvents compared to piperidine derivatives .

- The longer butanoate chain increases lipophilicity relative to acetate esters, as seen in the higher log P of butyl butanoate (2.83) compared to ethyl acetate (0.73) .

Reactivity Differences :

Physicochemical Properties

Key Insights :

- This compound’s higher topological polar surface area (TPSA) compared to butyl butanoate suggests reduced membrane permeability but improved water solubility .

- The low volatility aligns with trends in piperidine/piperazine esters, contrasting with the high volatility of simple alkyl butanoates like butyl butanoate, which contribute to fruit aromas .

Key Insights :

- Butyl butanoate’s lack of hydrogen bond donors and high log P favor rapid absorption but limit therapeutic utility to non-pharmacological roles (e.g., flavorants) .

Preparation Methods

Acid-Catalyzed Fischer Esterification

The classical Fischer esterification involves refluxing piperazin-2-ylmethanol with butanoic acid in the presence of a Brønsted acid catalyst (e.g., concentrated sulfuric acid). While theoretically straightforward, this method faces challenges due to the poor nucleophilicity of the secondary alcohol in piperazin-2-ylmethanol. Experimental data from analogous systems indicate moderate yields (45–55%) under prolonged reflux (12–18 hours). Side products, such as N-alkylated derivatives, arise from protonation of the piperazine nitrogen, necessitating stringent pH control.

Coupling-Agent-Mediated Esterification

Modern approaches employ carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate butanoic acid. A representative protocol involves:

-

Dissolving piperazin-2-ylmethanol (1.0 equiv) and butanoic acid (1.2 equiv) in anhydrous dichloromethane.

-

Adding EDC (1.5 equiv) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stirring at 25°C for 6 hours, followed by aqueous workup and column chromatography.

This method achieves yields of 68–78%, with purity >95% confirmed by HPLC. The use of DMAP suppresses racemization and accelerates acylation kinetics.

Protection/Deprotection Strategies for Piperazine Nitrogen

tert-Butoxycarbonyl (Boc) Protection

Multi-step syntheses often require temporary protection of the piperazine nitrogen to prevent unwanted alkylation or acylation. A Boc-protected route proceeds as follows:

-

Protection : Treat piperazin-2-ylmethanol with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in THF, yielding N-Boc-piperazin-2-ylmethanol (89% yield).

-

Esterification : React the protected intermediate with butanoyl chloride in the presence of triethylamine, achieving 82% conversion.

-

Deprotection : Remove the Boc group using HCl in dioxane, followed by neutralization with aqueous NaHCO<sub>3</sub>.

This approach isolates the target compound in 71% overall yield, with minimal O-alkylation byproducts.

Trifluoroacetyl Protection

Trifluoroacetate groups offer an alternative protecting strategy due to their ease of removal under mild basic conditions. For example:

-

Protect piperazin-2-ylmethanol with ethyl trifluoroacetate in acetonitrile (0°C, 4 hours, 98% yield).

-

Perform esterification via activated butanoic acid (e.g., N-hydroxysuccinimide ester).

This method achieves 76% overall yield but requires careful handling of hygroscopic intermediates.

Catalytic Esterification Using Lipases

Immobilized Candida antarctica Lipase B (CAL-B)

Enzymatic esterification provides a green chemistry alternative, particularly for acid- or base-sensitive substrates. A solvent-free system utilizing CAL-B immobilized on acrylic resin demonstrates:

-

Substrate Ratio : Piperazin-2-ylmethanol:butanoic acid (1:3 molar ratio).

-

Conditions : 40°C, 24 hours, 500 rpm agitation.

The enzyme’s regioselectivity minimizes side reactions, though scalability remains limited by enzyme cost.

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Bound Piperazine Derivatives

Solid-phase methodologies enable rapid purification and combinatorial library generation:

-

Resin Functionalization : Load Wang resin with Fmoc-piperazin-2-ylmethanol using HBTU/HOBt activation.

-

Esterification : Couple butanoic acid via DIC/oxyma pure.

This approach achieves 85% purity without chromatography, though yields are moderate (58%).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Fischer Esterification | 45–55 | 80–85 | Low cost | Low yield, side reactions |

| EDC/DMAP-Mediated | 68–78 | >95 | High efficiency | Solvent waste |

| Boc Protection | 71 | 92 | Scalable | Multi-step |

| CAL-B Enzymatic | 62 | 99 | Enantioselective | High enzyme cost |

| Solid-Phase | 58 | 85 | High-throughput | Moderate yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.